Suc-Ala-His-Pro-Phe-pNA

説明

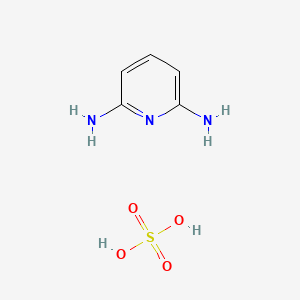

Suc-Ala-His-Pro-Phe-pNA is a chromogenic substrate that can be cleaved by various enzymes such as cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin . It is not hydrolyzed by neutrophil elastase . The release of p-nitroanilide is monitored at 405-410 nm .

Molecular Structure Analysis

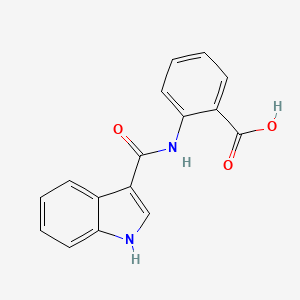

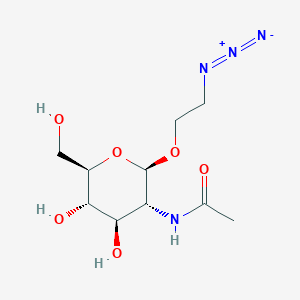

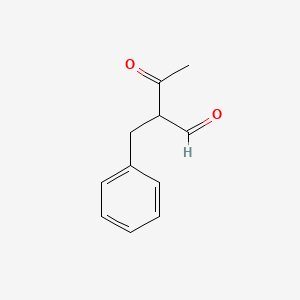

The molecular formula of Suc-Ala-His-Pro-Phe-pNA is C30H36N6O9 . The structural analysis of this compound has revealed that it binds to the catalytic site of the enzyme .Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow in color under alkaline conditions . Sigma uses the molar extinction coefficient (EM) of 8,800 M-1cm-1 at 410 nm, pH 7.5, when using 4-nitroanilide substrates in enzyme assays .Physical And Chemical Properties Analysis

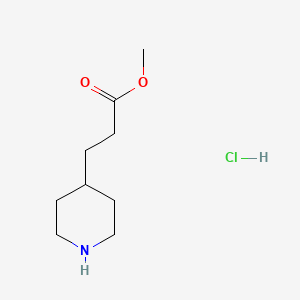

Suc-Ala-His-Pro-Phe-pNA appears as a white to faint yellow powder . It has a molecular weight of 624.6 . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .科学的研究の応用

Identification as Proline Endopeptidase : Suc-Ala-His-Pro-Phe-pNA is used to identify enzymes like proline endopeptidase in biological samples. For instance, a study found that a succinyl-trialanine p-nitroanilide hydrolase in hog kidney cytosol, which hydrolyzes Suc-Ala-His-Pro-Phe-pNA, is identical to proline endopeptidase, an enzyme involved in oxytocin degradation (Soeda, Ohyama, & Nagamatsu, 1984).

Interaction with Human Cyclophilin : Research has shown that human cyclophilin, a protein critical in protein folding, interacts with peptides derived from Suc-Ala-His-Pro-Phe-pNA. This interaction helps in understanding the functional subsites of the protein and its role in isomerase activity (Demange, Moutiez, Vaudry, & Dugave, 2001).

Study of Substrate Selectivity in Serine Proteases : The compound is also used to understand the substrate selectivity mechanisms of serine proteases. A study involving alpha-chymotrypsin highlighted the role of peptide length in enzyme efficiency and the process of catalyzing hydrolysis (Case & Stein, 2003).

Characterization of Enzymes : It aids in the characterization of enzymes from various organisms, such as Azotobacter vinelandii. Researchers used Suc-Ala-His-Pro-Phe-pNA to study the substrate specificity and peptidyl-prolyl cis/trans isomerase activity of two recombinant FKBPs from this bacterium (Dimou, Zografou, Venieraki, & Katinakis, 2011).

Discovery of New Substrates and Inhibitors : The compound has been crucial in discovering new substrates and inhibitors for enzymes like thermitase and alpha-chymotrypsin, expanding our understanding of enzyme kinetics and inhibition mechanisms (Brömme & Fittkau, 1985).

Safety And Hazards

特性

IUPAC Name |

4-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N8O9/c1-20(36-28(42)13-14-29(43)44)30(45)39-26(17-23-18-34-19-35-23)33(48)40-15-5-8-27(40)32(47)38-25(16-21-6-3-2-4-7-21)31(46)37-22-9-11-24(12-10-22)41(49)50/h2-4,6-7,9-12,18-20,25-27H,5,8,13-17H2,1H3,(H,34,35)(H,36,42)(H,37,46)(H,38,47)(H,39,45)(H,43,44)/t20-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZIINXZEQBCIF-YQMHAVPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-His-Pro-Phe-pNA | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)

![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)

![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)